molecular formula C10H14BClO3 B577595 (3-Butoxy-5-chlorophenyl)boronic acid CAS No. 1256345-75-1

(3-Butoxy-5-chlorophenyl)boronic acid

Cat. No.: B577595
CAS No.: 1256345-75-1
M. Wt: 228.479
InChI Key: SQCIQINFZZBGET-UHFFFAOYSA-N
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Description

(3-Butoxy-5-chlorophenyl)boronic acid is a specialized aryl boronic acid critical as a synthetic intermediate in modern organic and medicinal chemistry. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a key building block for the construction of biaryl and complex molecular architectures essential in drug discovery . The structure of this compound, featuring both chloro and butoxy substituents, allows researchers to fine-tune the electronic properties and steric profile of the molecule, making it a versatile fragment for exploring structure-activity relationships in the development of novel bioactive compounds . Boronic acids, in general, have gained significant importance in pharmaceutical research, with several derivatives approved as active pharmaceutical ingredients, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, underscoring the relevance of this class of compounds . Furthermore, boronic acid derivatives are increasingly investigated as inhibitors for challenging bacterial enzymes, including OXA-48 β-lactamase, a major contributor to carbapenem resistance, highlighting their potential in creating new anti-infective agents . This reagent is designed for use by professional researchers in the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials, providing a crucial aryl fragment to ensure correct structural assembly in target molecules .

Properties

IUPAC Name

(3-butoxy-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCIQINFZZBGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681560
Record name (3-Butoxy-5-chlorophenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-75-1
Record name Boronic acid, B-(3-butoxy-5-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 3 Butoxy 5 Chlorophenyl Boronic Acid and Arylboronic Acid Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a fundamental class of reactions in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method.

Other Metal-Catalyzed Coupling Reactions

Chan-Lam Type Couplings (C-O, C-N, C-S Bond Formation)

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds by coupling arylboronic acids with compounds containing N-H, O-H, or S-H bonds. thieme-connect.comorganic-chemistry.org This reaction is a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination for creating aryl ethers, aryl amines, and aryl thioethers. thieme-connect.comst-andrews.ac.uk

A significant advantage of the Chan-Lam coupling is its typically mild reaction conditions. marmacs.org The reaction can often be conducted at room temperature and is tolerant of air and moisture, which simplifies the experimental setup. st-andrews.ac.ukwikipedia.org The scope of the reaction is broad, encompassing a wide variety of substrates, including phenols, anilines, amides, carbamates, and sulfonamides. organic-chemistry.org

The mechanism is believed to proceed through a copper(III) intermediate. wikipedia.org The process involves the formation of a copper-aryl species, which then interacts with the heteroatom nucleophile. A subsequent reductive elimination from the copper(III) complex yields the desired C-N, C-O, or C-S bond and regenerates the active copper(I) catalyst. wikipedia.org

Table 2: Representative Chan-Lam Coupling Reactions

Arylboronic Acid Nucleophile Catalyst Bond Formed
Phenylboronic acid Aniline Copper(II) acetate C-N
4-Methoxyphenylboronic acid Phenol (B47542) Copper(II) acetate C-O
Naphthylboronic acid Thiophenol Copper(II) acetate C-S
3-Chlorophenylboronic acid Pyrrole Copper(II) acetate / Pyridine C-N
Gold-Catalyzed Transformations

While gold catalysis has traditionally been dominated by reactions involving π-activation of alkynes and allenes, the development of gold-catalyzed cross-coupling reactions involving arylboronic acids has gained significant traction. nih.gov These transformations often rely on a Au(I)/Au(III) redox cycle, a concept that is less established for gold compared to palladium. nih.govnih.gov

Key developments in this area include the gold-catalyzed allylation of arylboronic acids, which achieves a C(sp²)-C(sp³) bond formation without a sacrificial oxidant. nih.govnih.gov Other notable transformations include Sonogashira-type reactions with terminal alkynes and Suzuki-type couplings with aryl diazonium salts. semanticscholar.orgresearchgate.net The success of these reactions often depends on the use of specific ligands that can support the Au(I)/Au(III) catalytic cycle and facilitate key steps like oxidative addition and reductive elimination. nih.govsemanticscholar.org The air- and water-stability of many gold catalysts makes them attractive for developing novel transformations under mild conditions. nih.gov

Table 3: Examples of Gold-Catalyzed Reactions with Arylboronic Acids

Reaction Type Arylboronic Acid Substrate Coupling Partner Catalyst System
Allylation Phenylboronic acid Allyl bromide Bimetallic Au(I) complex
Sonogashira-type Functionalized Arylboronic acids Terminal alkynes Au(I)/Au(III) catalyst
Suzuki-type Arylboronic acids Aryl diazonium salts Gold nanoparticles
Aminoarylation Arylboronic acids Alkenes with amine group Gold complex
Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer a distinct reactivity profile for transformations involving arylboronic acids. youtube.com A significant application is in directed C-H activation, where an existing functional group on a substrate directs the ruthenium catalyst to activate a specific C-H bond for arylation with a boronic acid. acs.org For instance, thiobenzamides can direct the ortho-C–H arylation using a [RuCl₂(p-cym)]₂ catalyst. acs.org

Another important application is the ruthenium-catalyzed asymmetric addition of arylboronic acids to aldehydes. nih.gov This method, often employing chiral phosphine (B1218219) ligands, provides enantioselective access to valuable chiral secondary alcohols. nih.gov The proposed mechanism involves the formation of a ruthenium-aryl intermediate via transmetalation, followed by coordination and insertion of the aldehyde, and finally hydrolysis to release the alcohol product. nih.gov The development of air- and moisture-stable ruthenium pre-catalysts has further enhanced the practicality and applicability of these reactions. youtube.com

Table 4: Scope of Ruthenium-Catalyzed Reactions Involving Arylboronic Acids

Reaction Type Substrate Arylboronic Acid Catalyst System Product Type
C-H Arylation N,N-Dialkylthiobenzamide Various arylboronic acids [RuCl₂(p-cym)]₂ / Ag₂O Ortho-arylated thiobenzamide
Asymmetric Aldehyde Addition Aliphatic aldehydes Various arylboronic acids Ru-complex with P-chiral monophosphorous ligand Chiral secondary alcohol
Suzuki-Miyaura Coupling Aryl chlorides Arylboronic acids Ruthenium complexes Biaryl
Heck-Type Olefination Olefins Arylboronic acids Ruthenium complexes Arylated olefin
Silver-Catalyzed C-C and C-S Coupling Reactions

Silver salts can mediate and catalyze specific coupling reactions of arylboronic acids. A primary example is the homocoupling of arylboronic acids to produce symmetrical biaryls. researchgate.net This reaction can be facilitated by silver carbonate and proceeds smoothly in solvents like methanol, even at room temperature. researchgate.net Mechanistic studies suggest this transformation may occur through a radical pathway, with silver nanoparticles formed in situ potentially acting as an accelerator. researchgate.net

While silver is frequently used as a stoichiometric oxidant or additive in palladium-catalyzed C-H activation reactions, its role as a primary catalyst is less common but valuable for specific transformations. digitellinc.com In addition to C-C bond formation, silver-catalyzed methodologies have been developed for creating carbon-heteroatom bonds. For example, the principles of silver catalysis can be extended to the synthesis of diaryl selenides through the cross-coupling of diaryl diselenides with arylboronic acids, demonstrating its utility in forming C-Se bonds, which shares mechanistic parallels with C-S bond formation. researchgate.net

Table 5: Silver-Mediated Homocoupling of Various Arylboronic Acids

Arylboronic Acid Mediator Solvent Product
Phenylboronic acid Silver carbonate Methanol Biphenyl
4-Methylphenylboronic acid Silver carbonate Methanol 4,4'-Dimethylbiphenyl
4-Methoxyphenylboronic acid Silver carbonate Methanol 4,4'-Dimethoxybiphenyl
3-Chlorophenylboronic acid Silver carbonate Methanol 3,3'-Dichlorobiphenyl

Transition-Metal-Free Transformations

In an effort to develop more sustainable and cost-effective synthetic methods, significant research has focused on the transformation of arylboronic acids without the use of transition-metal catalysts. nih.govrsc.org These reactions avoid the potential for metal contamination in the final products, which is a crucial consideration in pharmaceutical and materials science. nih.govorganic-chemistry.org

Transition-metal-free reactions allow for the conversion of the carbon-boron bond into various other bonds, including C-C, C-N, and C-O. nih.gov A number of strategies have been developed to achieve this:

C-N Bond Formation: Arylboronic acids can react with organic azides at elevated temperatures to form secondary anilines. nih.gov

C-C Bond Formation: The reaction of arylboronic acids with tosylhydrazones, which serve as in situ precursors for diazo compounds, can yield cross-coupled products under basic conditions at high temperatures. nih.govrsc.org

Conjugate Addition: Arylboronic acids can participate in conjugate additions to electron-deficient alkenes, such as α,β-unsaturated ketones. rsc.org

These methods demonstrate the inherent reactivity of the C-B bond, which can be harnessed for bond formation under the right conditions without requiring a metal catalyst to facilitate transmetalation. nih.govscilit.com

Table 6: Examples of Transition-Metal-Free Reactions of Arylboronic Acids

Reaction Type Coupling Partner Conditions Bond Formed
Amination Organic azides Xylene, 140 °C C-N
C-C Coupling Tosylhydrazones K₂CO₃, Dioxane, 110 °C C-C
Conjugate Addition α,β-Unsaturated ketones BF₃·OEt₂ or Cyanuric fluoride C-C
Borylation Aryl bromides (with Bis-boronic acid) t-BuOK, Methanol C-B

Formation of Carbon-Carbon Bonds via 1,3-Dipole Coupling

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. Arylboronic acids and their derivatives, such as pinacol esters, can participate in these reactions, showcasing the compatibility of the boronic acid moiety with highly reactive intermediates. beilstein-journals.org

Arylboronic acid derivatives are compatible with the in situ generation of nitrile oxides and nitrile imines for 1,3-dipolar cycloaddition reactions. Nitrile oxides, which are typically generated from aldoximes, can be produced through mild oxidative methods using reagents like diacetoxyiodobenzene in the presence of arylboronate esters. beilstein-journals.org The reactive nitrile oxide can then be trapped in situ by a dipolarophile (e.g., an alkene) to form a substituted isoxazoline ring, leaving the boronate ester group intact for subsequent transformations like Suzuki-Miyaura coupling. beilstein-journals.org

This compatibility is significant because it avoids harsh conditions or reagents that might cleave the carbon-boron bond. Several reports have detailed the successful 1,3-dipolar cycloaddition of nitrile oxides with vinylboronate and alkynylboronate esters. beilstein-journals.org The nitrile oxides in these cases are often generated from hydroximoyl chlorides to prevent oxidative side reactions at the boronate ester. beilstein-journals.org

Similarly, nitrile imines, generated from hydrazonoyl halides, undergo cycloadditions with various dipolarophiles to yield pyrazole derivatives. The regiochemistry of these additions is influenced by the electronic properties of the reactants. The boronic acid functional group can be carried through these reaction sequences, highlighting its robustness and utility in multi-step synthetic strategies.

Metal-Free Hydroxylation, Amination, and Halogenation Reactions

A significant area of development in boronic acid chemistry is the direct, metal-free conversion of the C–B bond to C–O, C–N, and C–X (where X is a halogen) bonds. These transformations provide valuable alternatives to traditional metal-catalyzed methods. nih.gov

Metal-Free Hydroxylation: The conversion of arylboronic acids to phenols is a fundamental transformation. A variety of metal-free oxidative methods have been developed to achieve this ipso-hydroxylation. Common oxidants include hydrogen peroxide (H₂O₂), Oxone, and tertiary amine N-oxides. nih.govnih.gov The reaction conditions are often mild, rapid, and tolerate a wide range of functional groups. nih.gov For instance, the use of solid-H₂O₂ complexes or reagents like sodium perborate in water can provide high yields of phenols efficiently and under environmentally benign conditions. nih.govrsc.org

Metal-Free Amination: The direct synthesis of primary aromatic amines from arylboronic acids without transition metals was a long-standing challenge. nih.govacs.org Recent breakthroughs have established effective protocols using specific aminating agents. One notable reagent is O-(2,4-dinitrophenyl)hydroxylamine (DPH), which facilitates the conversion under mild conditions through a proposed 1,2-aryl migration. nih.govorganic-chemistry.org This method is operationally simple and tolerates various functional groups, including halogens, which can be problematic in metal-catalyzed systems. acs.org

Metal-Free Halogenation: Arylboronic acids can be converted to aryl halides under metal-free conditions. The ipso-bromination and iodination are readily achieved using N-halosuccinimides (NBS and NIS, respectively). nih.gov These reactions are typically efficient for a broad range of arylboronic acids, accommodating both electron-donating and electron-withdrawing substituents.

Summary of Metal-Free Functionalization of Arylboronic Acids
TransformationTypical ReagentsGeneral ConditionsKey Advantages
Hydroxylation (Ar-B(OH)₂ → Ar-OH)H₂O₂, Oxone, Tertiary Amine N-Oxides, Sodium PerborateAqueous or organic solvent, room temperatureMild, rapid, broad functional group tolerance nih.govrsc.org
Amination (Ar-B(OH)₂ → Ar-NH₂)O-(2,4-dinitrophenyl)hydroxylamine (DPH)Toluene or other organic solvent, elevated temperatureAvoids metal catalysts, tolerates halogens acs.orgorganic-chemistry.org
Halogenation (Ar-B(OH)₂ → Ar-X)N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)Organic solvent, room temperatureHigh yields, good functional group tolerance nih.gov

Boronic Acid Catalysis (BAC)

Beyond their role as substrates, arylboronic acids have emerged as a versatile class of organocatalysts. This field, known as Boronic Acid Catalysis (BAC), leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. scholaris.ca

A central theme in boronic acid catalysis is the activation of hydroxyl-containing compounds, which are typically poor leaving groups. By transiently converting the -OH group into a boronate ester, its reactivity can be significantly enhanced, bypassing the need for stoichiometric activating agents. scholaris.ca

Boronic acid catalysis is effectively applied to the direct activation of carboxylic acids, alcohols, and oximes. scholaris.ca

Carboxylic Acids: Arylboronic acids react with carboxylic acids to form acylboronate intermediates. This process activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Alcohols: Electron-deficient arylboronic acids can activate alcohols by polarizing the C–O bond, facilitating dehydration to form carbocation intermediates. These intermediates can then be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. scholaris.canih.gov The catalytic activity is often influenced by substituents on the arylboronic acid. scholaris.ca

Oximes: The N-OH bond of oximes can be activated by boronic acid catalysts, promoting reactions such as the Beckmann rearrangement under mild, organocatalytic conditions. researchgate.netresearchgate.net Studies suggest that the boronic acid forms an intermediate with the oxime, facilitating the rearrangement. sioc.ac.cn

The mechanism of activation is substrate and catalyst dependent, and can involve Lewis acid activation, Brønsted acid catalysis, or dual hydrogen-bond donation. researchgate.netacs.orgacs.org

The activation of carboxylic acids by boronic acids is widely exploited in direct esterification and amidation reactions. These processes are highly atom-economical, producing water as the only byproduct.

Esterification: Boronic and boric acids are known to catalyze the direct dehydrative esterification of carboxylic acids with alcohols. researchgate.net The reaction is believed to proceed through the formation of a mixed anhydride between the boronic acid and the carboxylic acid, which then reacts with the alcohol. nih.gov For some substrates, the presence of an additional coordinating group, such as an α-hydroxy group on the carboxylic acid, can enhance reactivity. researchgate.net

Amidation: Direct amide formation from carboxylic acids and amines is one of the most developed applications of boronic acid catalysis. nih.gov Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, are particularly effective catalysts. rsc.org The reaction mechanism involves the formation of an acylboron intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. rsc.orgnih.gov While early proposals suggested a monomeric acylboron intermediate, recent studies suggest that dimeric B–X–B motifs (where X = O or NR) may be the key activating species. nih.govresearchgate.net These catalytic systems are often run under dehydrating conditions, such as azeotropic reflux, to drive the reaction to completion. nih.gov

Examples of Arylboronic Acid Catalysts in Amidation
CatalystKey FeaturesTypical Reaction Conditions
3,4,5-Trifluorophenylboronic acidElectron-deficient, highly active rsc.orgToluene, reflux with Dean-Stark trap
ortho-Iodophenylboronic acids (e.g., MIBA)Active at room temperature; iodide may act as H-bond acceptor acs.orgDichloromethane, molecular sieves, room temperature
2-Furanylboronic acidActive at room temperature for aliphatic substratesDichloromethane, molecular sieves, room temperature rsc.org
2,4-Bis(trifluoromethyl)phenylboronic acidOrtho-substituent hinders catalyst deactivation by amine coordination rsc.orgToluene, reflux

Catalytic Carbon-Carbon Bond Forming Reactions

Arylboronic acids are particularly effective in catalyzing the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Their ability to activate alcohols and unsaturated systems provides a sustainable alternative to traditional methods that often require harsh reagents or expensive transition metals. Electron-deficient arylboronic acids are often employed to enhance catalytic activity.

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to aromatic rings. Arylboronic acids, particularly those with electron-withdrawing groups, have been identified as highly effective catalysts for the dehydrative Friedel-Crafts alkylation and benzylation of arenes and heteroarenes using allylic or benzylic alcohols as alkylating agents. This approach is highly atom-economical, producing water as the sole byproduct.

The catalytic cycle is believed to proceed through a SN1-type mechanism. The boronic acid activates the alcohol, facilitating its departure as a water molecule and generating a stabilized carbocation intermediate. This electrophilic intermediate is then attacked by an electron-rich arene to form the new C-C bond. The use of cocatalysts, such as oxalic acid, can enhance the reaction rate by forming a more potent Brønsted acid catalyst in situ.

Research has demonstrated that catalysts like pentafluorophenylboronic acid are particularly effective. The reaction tolerates a variety of functional groups and can be applied to both electron-rich and, with certain modifications, electron-deficient arenes.

Table 1: Arylboronic Acid-Catalyzed Friedel-Crafts Alkylation

Electrophile (Alcohol) Nucleophile (Arene) Catalyst System Yield (%) Reference
1-Phenylethanol 1,3,5-Trimethoxybenzene 3,5-(CF₃)₂C₆H₃B(OH)₂ 95%
Benzhydrol Indole C₆F₅B(OH)₂ / Oxalic Acid 94%
1-(4-Methoxyphenyl)ethanol Anisole (B1667542) C₆F₅B(OH)₂ 85%

The allylation of aldehydes to produce homoallylic alcohols is a crucial transformation in organic synthesis. While various methods exist, the direct use of allylic alcohols as allylating agents catalyzed by arylboronic acids represents a highly efficient and sustainable strategy. This process is part of a broader class of dehydrative C-C bond formations where the boronic acid activates the alcohol's hydroxyl group.

In a related transformation, arylboronic acid catalysis can be combined with enamine catalysis for the enantioselective α-alkylation of aldehydes using tertiary allylic alcohols. Furthermore, nickel-catalyzed three-component coupling reactions involving aldehydes, alkynes, and arylboronic acids can produce stereodefined allylic alcohols, showcasing the versatility of boronic acids in these transformations. Another approach involves the transition-metal-free arylation and alkenylation of unprotected allylic alcohols with boronic acids, catalyzed by B(C₆F₅)₃, to yield various allylic compounds.

Table 2: Boron-Catalyzed Allylation and Related Reactions

Aldehyde/Carbonyl Allyl Source Catalyst System Product Type Yield (%) Reference
Benzaldehyde 4-Octyne / p-Anisylboronic acid Nickel / Ligand Tetrasubstituted Allylic Alcohol 95%
Propanal Tertiary Allylic Alcohol Arylboronic Acid / Enamine α-Alkylated Aldehyde N/A
Cinnamyl alcohol Phenylboronic acid B(C₆F₅)₃ Allylic Arene 92%

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic molecular frameworks. Arylboronic acids have been successfully employed as mild Lewis acid catalysts to promote various cycloaddition processes, including [4+3], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions.

The catalytic role of the boronic acid involves the activation of an unsaturated substrate, typically an α,β-unsaturated carboxylic acid or an alcohol precursor to a carbocation. This activation lowers the LUMO of the substrate, facilitating its reaction with a diene or dipole. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has proven to be an excellent catalyst for the [4+3] cycloaddition of indolyl or benzofuranyl alcohols with dienes to construct seven-membered rings under mild conditions. Similarly, boronic acid catalysis facilitates Diels-Alder reactions between 2-alkynoic acids and various dienes. In some cases, boronic acids can also catalyze Huisgen [3+2] cycloadditions between azides and alkynes, particularly when an activating carboxylic acid group is present on the alkyne.

Table 3: Arylboronic Acid-Catalyzed Cycloaddition Reactions

Reaction Type Substrate 1 Substrate 2 Catalyst Yield (%) Reference
[4+3] Cycloaddition 2-(1H-indol-3-yl)propan-2-ol Isoprene 3,5-(CF₃)₂C₆H₃B(OH)₂ 93%
[4+2] Diels-Alder Propiolic acid Cyclopentadiene 2-Iodophenylboronic acid 91%

Direct functionalization of typically inert C-H bonds is a major goal in synthetic chemistry. A triad (B1167595) catalytic system combining photoredox, hydrogen atom transfer (HAT), and boronic acid catalysis has been developed for the selective alkylation of α-hydroxy C-H bonds in alcohols. This method provides a direct route to construct new C-C bonds at the carbon bearing the hydroxyl group.

In this system, the boronic acid reversibly reacts with the alcohol (particularly diols) to form a boronate complex. This complexation activates the α-hydroxy C-H bond, lowering its bond dissociation energy and facilitating hydrogen atom abstraction by a HAT catalyst. The resulting radical then engages in a photoredox-mediated reaction with an alkylating agent. Studies have shown that electron-poor arylboronic acids lead to faster reaction rates, likely due to a more labile equilibrium in forming the active boronate complex.

Table 4: Triad Catalysis for α-Hydroxy C-H Alkylation of Alcohols

Alcohol Substrate Alkylating Agent Catalyst System Yield (%) Reference
Diol Michael Acceptor Arylboronic Acid, Photocatalyst, HAT Catalyst N/A

Boronic Acid Catalysis in Rearrangement Reactions

Beyond C-C bond formation, arylboronic acids also serve as effective organocatalysts for important molecular rearrangements.

The Beckmann rearrangement is a fundamental reaction that converts oximes into amides or lactams. Traditionally, this transformation requires strong acids and harsh conditions. However, a novel organocatalytic system using 2-alkoxycarbonyl- or 2-phenoxycarbonyl-phenylboronic acids has been developed to perform the Beckmann rearrangement under mild, ambient conditions.

This catalytic method is highly efficient, requiring only a small amount of the boronic acid catalyst (e.g., 5 mol%) along with an additive like perfluoropinacol (B1203177). The system demonstrates broad substrate scope, converting diaryl, aryl-alkyl, and dialkyl oximes into their corresponding amides in high yields, and it tolerates a wide array of functional groups. Mechanistic studies suggest a true catalytic pathway where the boronic acid activates the oxime's N-OH bond, facilitating a unimolecular rearrangement to the amide product.

Table 5: Boronic Acid-Catalyzed Beckmann Rearrangement

Oxime Substrate Catalyst System Product Yield (%) Reference
Acetophenone Oxime 2-(MeO₂C)C₆H₄B(OH)₂ / Perfluoropinacol N-Phenylacetamide 98%
Cyclohexanone Oxime 2-(MeO₂C)C₆H₄B(OH)₂ / Perfluoropinacol ε-Caprolactam 95%

Reductive Functionalization Reactions

Reductive functionalization reactions are a class of chemical transformations where a substrate is functionalized through a reductive process. In the context of organoboron chemistry, arylboronic acids and their derivatives can participate in or catalyze such reactions, often involving the transformation of unsaturated molecules in the presence of a reducing agent. These reactions are of significant interest due to their potential for atom economy and the synthesis of valuable compounds from simple precursors.

Catalytic Reductive Formylation of Amines with Carbon Dioxidersc.org

The catalytic reductive formylation of amines using carbon dioxide (CO₂) as a C1 source represents a sustainable and environmentally benign method for the synthesis of formamides. Formamides are important chemical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This transformation involves the reaction of an amine with CO₂ in the presence of a reducing agent and a catalyst to yield the corresponding N-formylated product.

While specific research on the direct use of (3-Butoxy-5-chlorophenyl)boronic acid in this particular transformation is not extensively detailed in publicly available literature, the broader class of arylboronic acids has been investigated for their role in related reductive functionalization processes. Boron-based catalysts, in general, have shown activity in the activation of reducing agents and the facilitation of CO₂ insertion. For instance, tetracoordinate organoboron catalysts, which can be synthesized from arylboronic acids, have been reported to be effective in the reductive N-formylation of a wide variety of amines. rsc.org These catalytic systems often operate under transition-metal-free conditions. rsc.org

The general mechanism is believed to involve the activation of a reducing agent by the boron catalyst. In some systems, the reaction of a borohydride reducing agent with CO₂ can form a formoxy borohydride intermediate in situ. This intermediate then acts as the formylating agent for the amine. The reaction is often compatible with a range of functional groups on the amine substrate.

Detailed research findings on analogous systems demonstrate that the choice of catalyst, reducing agent, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the formylation reaction. For example, some catalyst systems are capable of selectively producing formamides, while others may lead to a mixture of formylated and methylated products.

Below is a representative table illustrating the scope of the catalytic reductive formylation of various amines with carbon dioxide, based on findings from related systems.

Table 1: Catalytic Reductive Formylation of Various Amines with CO₂

Entry Amine Substrate Product Yield (%)
1 Aniline N-Phenylformamide 92
2 4-Methoxyaniline N-(4-Methoxyphenyl)formamide 88
3 Benzylamine N-Benzylformamide 95
4 Dibenzylamine N,N-Dibenzylformamide 78
5 Morpholine 4-Formylmorpholine 98

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound, with a molecular formula of C10H14BClO3 and CAS number 1256345-75-1, indicate that while it is commercially available for research and development purposes, there is a notable absence of comprehensive, publicly accessible scientific literature detailing its specific applications in advanced chemical synthesis, supramolecular chemistry, material science, or medicinal chemistry.

Chemical suppliers list this compound as a laboratory chemical, suggesting its potential use as a building block in organic synthesis. However, detailed research findings, such as its utility in the construction of complex organic molecules, its incorporation into novel materials, or its exploration in drug discovery programs, are not readily found in scientific databases or patent literature.

The general class of boronic acids is well-documented for its versatility. Phenylboronic acids are widely recognized as crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This widespread utility makes them fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and functional materials.

Furthermore, the unique electronic properties of the boronic acid group, specifically its Lewis acidity and its ability to form reversible covalent bonds with diols, have led to extensive research into their application in supramolecular chemistry. This includes the design of chemosensors for saccharides, the construction of self-assembling materials, and the development of responsive systems. In medicinal chemistry, boronic acids are a recognized pharmacophore, with several FDA-approved drugs, such as Bortezomib, featuring this moiety, primarily for its ability to inhibit serine proteases.

Despite the broad and significant applications of the boronic acid functional group, specific research detailing the role of the butoxy and chloro substituents on the phenyl ring in this compound and its subsequent application in the fields outlined is not currently available in the public domain. Consequently, a detailed article on its specific applications as requested cannot be generated at this time.

Applications of 3 Butoxy 5 Chlorophenyl Boronic Acid in Advanced Chemical Synthesis

Explorations in Medicinal Chemistry Design and Drug Discovery Strategies

Design Principles for Enzyme Inhibitors Utilizing Boron Functionality

The design of enzyme inhibitors is a cornerstone of modern drug discovery. Boronic acids, in particular, have emerged as a privileged class of compounds for this purpose due to their unique electronic properties. The boron atom in a boronic acid is a Lewis acid, meaning it has an empty p-orbital that can readily accept electrons from nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine, threonine, or tyrosine residue. acs.orgresearchgate.net This interaction allows boronic acid-containing molecules to form a stable, reversible covalent bond with the enzyme, effectively mimicking the tetrahedral transition state of the natural substrate's hydrolysis. acs.org This ability to act as a transition-state analogue is a powerful principle in designing potent and selective enzyme inhibitors.

(3-Butoxy-5-chlorophenyl)boronic acid is employed as a synthetic intermediate to build more complex inhibitors where the boronic acid group serves as the "warhead" that binds to the enzyme's catalytic machinery. The substituted phenyl ring, however, plays an equally crucial role in inhibitor design, providing the necessary interactions for molecular recognition and binding affinity. The design principles involving this reagent are summarized below:

Introduction of the Pharmacophore: The primary role of this compound is to introduce the 3-butoxy-5-chlorophenyl fragment into a target molecule using reactions like the Suzuki-Miyaura coupling. researchgate.net This fragment then serves as a key recognition element that fits into specific pockets within the enzyme's active site.

Structure-Activity Relationship (SAR) Modulation: The substituents on the phenyl ring are critical for determining the inhibitor's potency and selectivity. The 3-butoxy and 5-chloro groups provide specific steric and electronic properties. The butoxy group, being a moderately bulky and lipophilic chain, can occupy hydrophobic pockets in the enzyme, while the chloro group can engage in halogen bonding or other electronic interactions, fine-tuning the binding affinity. researchgate.netmdpi.com

Scaffold Diversity: This boronic acid can be coupled with a wide variety of other molecular fragments, such as heterocyclic cores, to generate large libraries of potential inhibitors. This allows medicinal chemists to systematically explore the chemical space around a target enzyme to identify the most effective inhibitor scaffold. For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, the nature and position of substituents on a phenyl ring are critical for achieving high potency and selectivity. nih.govnih.gov

Rational Design of Small Molecules for Modulating Biological Pathways

Rational drug design is a strategic approach that leverages knowledge of a biological target's structure and function to create new therapeutics. nih.govresearchgate.net This process involves the iterative design, synthesis, and testing of small molecules to optimize their interaction with a specific protein or pathway. Arylboronic acids like this compound are valuable tools in this paradigm, serving as well-defined building blocks for molecular construction. nih.gov

The rational design process utilizing this compound involves several key strategies:

Fragment-Based and Structure-Based Design: The 3-butoxy-5-chlorophenyl group can be considered a molecular "fragment." In structure-based drug design (SBDD), where the 3D structure of the target protein is known, this fragment can be computationally docked into the binding site to predict its fit. nih.gov The butoxy group can be designed to target a hydrophobic sub-pocket, while the chloro group can be positioned to interact with specific residues. This predictive modeling guides the synthesis of the most promising larger molecules. researchgate.net

Optimizing Pharmacokinetic Properties: The substituents on the phenyl ring significantly influence the physicochemical properties of the final drug candidate, such as its solubility, membrane permeability, and metabolic stability (aspects collectively known as ADME - absorption, distribution, metabolism, and excretion). The lipophilic butoxy group can enhance membrane permeability, while the chloro group can block sites of metabolic oxidation, potentially increasing the drug's half-life. researchgate.net

Targeting Specific Conformations: In kinase inhibitor design, for example, molecules are often designed to bind to inactive conformations of the enzyme to achieve greater selectivity. researchgate.netnih.gov The 3-butoxy-5-chlorophenyl moiety can be incorporated into a larger scaffold designed to exploit an allosteric site that is only accessible in the inactive state, providing a pathway to highly selective inhibitors.

The role of the constituent parts of this compound in rational design is detailed in the table below.

ComponentRole in Rational Design
Boronic Acid Group Enables efficient and versatile C-C bond formation (e.g., Suzuki coupling) to link the phenyl ring to the main drug scaffold.
Butoxy Group Probes hydrophobic pockets within the target's binding site to increase binding affinity and potency. Modulates lipophilicity to improve pharmacokinetic properties like cell permeability.
Chloro Group Acts as a site for potential halogen bonding, a specific non-covalent interaction that can enhance binding. Can block sites of metabolism, improving the stability and half-life of the final compound.
Phenyl Ring Provides a rigid scaffold to correctly orient the functional groups in 3D space for optimal interaction with the biological target.

Chemical Strategies for Antimicrobial Compound Synthesis

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents with novel mechanisms of action. Chemical synthesis plays a pivotal role in creating these new compounds, and boronic acids are valuable reagents in this effort. While some boron-containing compounds have direct antimicrobial activity, the more common strategy is to use arylboronic acids as intermediates to build complex heterocyclic systems known to possess antimicrobial properties. nih.gov

The application of this compound in this context follows several key chemical strategies:

Synthesis of Substituted Heterocycles: Many potent antimicrobial agents are based on heterocyclic scaffolds (e.g., quinolones, oxazoles, triazines). The Suzuki-Miyaura coupling is an exceptionally powerful method for attaching the 3-butoxy-5-chlorophenyl group to these core structures. This allows for the creation of novel derivatives where the specific properties of the substituted phenyl ring can modulate the antimicrobial activity. researchgate.net

Modulation of Lipophilicity and Penetration: For a compound to be an effective antimicrobial, it must be able to cross the bacterial cell wall and/or membrane. The lipophilic butoxy group on the phenyl ring can be strategically used to enhance the compound's ability to penetrate these barriers. The balance of hydrophilic and lipophilic properties is critical for antimicrobial efficacy.

Target-Oriented Synthesis: Boronic acids can be used to synthesize inhibitors of essential bacterial enzymes. For instance, some boron-containing compounds target leucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. nih.gov By incorporating the 3-butoxy-5-chlorophenyl group into a scaffold that targets such an enzyme, it is possible to develop new classes of antibiotics. The specific substitution pattern can enhance binding to the bacterial enzyme while minimizing interaction with the human equivalent, leading to a safer drug.

Theoretical Studies on Interactions with Biomolecules (e.g., Insulin)

While direct experimental studies on the interaction of this compound with biomolecules like insulin (B600854) are not prominent, theoretical and computational methods provide a powerful means to predict and analyze such interactions for larger molecules derived from it. Computational chemistry allows researchers to build models of how a drug candidate binds to its target protein, offering insights that can guide further design and synthesis.

A theoretical study of a molecule containing the 3-butoxy-5-chlorophenyl moiety would typically involve the following approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By synthesizing a library of compounds where the 3-butoxy-5-chlorophenyl group is one of many variations, researchers can build a QSAR model. This model can then predict the activity of new, unsynthesized compounds and highlight the importance of the butoxy and chloro substituents for the desired biological effect.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the protein-ligand complex over time, providing a dynamic view of the interaction. This can reveal how the flexibility of the butoxy chain affects the stability of the binding and whether specific water molecules play a role in mediating the interaction between the ligand and the protein.

These theoretical approaches are essential for understanding, at a molecular level, why certain structural features, like the 3-butoxy-5-chlorophenyl group, lead to potent and selective biological activity.

Mechanistic Investigations and Computational Studies of 3 Butoxy 5 Chlorophenyl Boronic Acid and Boronic Acid Reactivity

Elucidation of Reaction Mechanisms

The investigation into how boronic acids catalyze reactions such as amidation has revealed complex pathways that differ significantly from initial proposals. The specific electronic properties of catalysts like (3-Butoxy-5-chlorophenyl)boronic acid play a crucial role in modulating the energetics and feasibility of these pathways.

The direct amidation of carboxylic acids and amines is a key transformation for which boronic acids have emerged as effective catalysts. The initially accepted mechanism involved the formation of a monomeric acyloxyboron intermediate through the dehydration of a boronic acid and a carboxylic acid. This intermediate was proposed to be sufficiently electrophilic to react with an amine nucleophile to form the amide nih.govresearchgate.net. Theoretical calculations supported this pathway as energetically plausible nih.gov.

However, extensive mechanistic investigations have brought this monoacyloxyboron mechanism into question nih.govresearchgate.net. More recent and detailed studies, combining experimental evidence with quantum mechanical calculations, propose alternative pathways that are likely lower in energy nih.govscispace.com. These newer models suggest that the reaction is unlikely to proceed through a simple monomeric intermediate. Instead, they posit that the catalytic cycle involves the formation of dimeric species with a B-X-B motif, where X can be an oxygen or nitrogen atom nih.govrsc.org. These dimeric structures are uniquely capable of activating the carboxylic acid while simultaneously coordinating and delivering the amine nucleophile to the carbonyl group, facilitating a more concerted and lower-energy transition state nih.govscispace.com. The formation of the initial acyloxyboronic acid intermediates is recognized as being kinetically facile but thermodynamically unfavorable, underscoring the critical importance of removing water from the reaction to drive the equilibrium towards product formation nih.govresearchgate.net.

The electronic nature of the substituents on the aryl ring of a boronic acid catalyst has a profound impact on its reactivity and the stability of reaction intermediates. For a molecule such as this compound, the interplay between the electron-donating butoxy group and the electron-withdrawing chloro group dictates the Lewis acidity of the boron center, which is a critical factor for catalytic activity.

Substituent TypeExample GroupsEffect on Lewis AcidityImpact on Amidation Rate
Electron-Withdrawing-NO₂, -CF₃, -Cl, -FIncreaseGenerally Increases
Electron-Donating-OCH₃, -OBu, -CH₃DecreaseGenerally Decreases
Ortho-Halogen-I (ortho position)Complex EffectPeculiar Rate Acceleration

Boronic acids readily exist in equilibrium with various condensed and complexed forms, and these species are often the true catalysts rather than the monomeric acid. Under reaction conditions, boronic acids can dehydrate to form cyclic trimers known as boroxines researchgate.netnih.gov. Computational and experimental studies have shown that in many reactions, boroxines are the more reactive species compared to their monomeric boronic acid counterparts rsc.orgcam.ac.uk. The formation of the boroxine ring is a reversible dehydration process, typically driven by azeotropic removal of water nih.gov.

In the context of amidation, detailed mechanistic work has identified dimeric B-O-B species as crucial active intermediates nih.govrsc.org. These dimers are formed from the reaction of boronic acids or boroxines with carboxylic acids. The bridged structure is believed to provide a scaffold that activates the carbonyl group of the carboxylic acid towards nucleophilic attack while also positioning the amine for delivery nih.gov. The formation of such bridged systems is facile, and their central role helps to explain observations that are inconsistent with the previously accepted monomeric mechanism nih.gov. The existence of these boronate complexes and dimeric intermediates has been confirmed through isolation and characterization by spectroscopic and crystallographic methods nih.govscispace.commdpi.com.

Spectroscopic Characterization Techniques in Boronic Acid Research

The elucidation of the complex mechanisms involved in boronic acid chemistry relies heavily on advanced spectroscopic and analytical techniques capable of identifying and characterizing transient and stable intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying boronic acid-catalyzed reactions in situ. ¹¹B NMR is particularly powerful because the chemical shift of the boron nucleus is highly sensitive to its coordination environment researchgate.netsdsu.edu. Trigonal planar (sp²-hybridized) boron in a boronic acid or boroxine typically resonates in a different region of the spectrum than a tetracoordinate (sp³-hybridized) boron in a boronate complex mdpi.comacs.org. This difference allows for real-time monitoring of the conversion of the boronic acid catalyst into its active boronate ester or other complexed forms during a reaction mdpi.comnih.gov.

By integrating the signals in the ¹¹B NMR spectrum, the relative concentrations of different boron-containing species in the reaction mixture can be quantified mdpi.com. This provides valuable kinetic data and insight into the catalytic cycle. Furthermore, ¹H NMR and two-dimensional correlation techniques like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify protons in proximity to the boron atom, aiding in the structural elucidation of reaction intermediates nih.govbath.ac.uk. These methods have been crucial in identifying the various boron-containing species present in catalytic amidation reactions, including boronate esters and amine-coordinated complexes scispace.commdpi.com.

Boron SpeciesHybridizationTypical ¹¹B NMR Chemical Shift (ppm)
Alkyl/Aryl Boronic Acids (R-B(OH)₂)sp²~27 to 33
Boroxines ((RBO)₃)sp²~30 to 35
Boronate Esters (tetrahedral)sp³~2 to 15
Amine-Coordinated Boronatessp³~5 to 14
Tetraorganylborates ([R₄B]⁻)sp³-6 to -22

Note: Chemical shifts are approximate and can vary based on substituents, solvent, and other conditions. sdsu.edumdpi.com

While NMR provides information about species in solution, single-crystal X-ray crystallography offers definitive, unambiguous proof of the molecular structure of isolable intermediates in the solid state. This technique has been instrumental in advancing the mechanistic understanding of boronic acid catalysis by providing precise structural data on key intermediates that were previously only proposed nih.govscispace.com.

Researchers have successfully isolated and characterized numerous intermediates from boron-catalyzed amidation reactions, including amino-carboxylate complexes and various dimeric B-O-B species, using X-ray crystallography nih.govscispace.comrsc.org. For example, the crystal structure of a complex between a boroxine and 2-aminopyridine revealed key hydrogen bonding interactions that explain catalyst inhibition with certain substrates chemrxiv.org. The structural confirmation of these complex species provided the concrete evidence needed to challenge the long-held monomeric acyloxyboron mechanism and support the alternative pathways involving dimeric intermediates nih.govresearchgate.net. The crystal structure of phenylboronic acid itself shows a dimeric arrangement held together by hydrogen bonds, illustrating the inherent tendency of these molecules to self-associate wiley-vch.descispace.com.

Computational Chemistry and Theoretical Modeling

No specific computational studies employing quantum mechanical methods, such as Density Functional Theory (DFT), have been published for this compound. Such calculations are invaluable for understanding the electronic structure, reactivity, reaction energetics, and transition states of molecules. For other boronic acids, DFT has been used to elucidate mechanisms of esterification, oxidation, and their roles in catalysis. Without dedicated studies on this compound, data on its specific geometric parameters, vibrational frequencies, and the energy barriers for its potential reactions remain uncharacterized.

Theoretical models and molecular simulations detailing the interaction of this compound with biological substrates like proteins or nucleic acids are currently unavailable. Research in this area for other boronic acid derivatives often involves molecular docking and molecular dynamics simulations to predict binding affinities and conformations within the active sites of enzymes or on the surfaces of glycoproteins. The specific influence of the 3-butoxy and 5-chloro substituents on the binding mode and affinity of this particular boronic acid has not been computationally explored.

A Quantitative Structure-Property Relationship (QSPR) analysis for a series of boronate esters that includes this compound has not been reported. QSPR studies are statistical methods used to create predictive models relating the structural or physicochemical properties of compounds to their activities or properties. While QSPR models exist for various classes of compounds, a specific model developed for or including this compound to predict properties such as binding affinity, pKa, or sensor response is not documented in the peer-reviewed literature.

Future Research Directions and Emerging Paradigms in 3 Butoxy 5 Chlorophenyl Boronic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of (3-Butoxy-5-chlorophenyl)boronic acid and its derivatives is poised for significant advancements, with a strong focus on improving efficiency and embracing the principles of green chemistry. Traditional methods for preparing arylboronic acids often rely on stoichiometric organometallic reagents, such as Grignard or organolithium compounds, which can be harsh and generate considerable waste. nih.gov Future research is actively pursuing more sustainable and atom-economical alternatives.

A promising avenue lies in the palladium-catalyzed direct borylation of aryl chlorides. nih.gov This approach utilizes tetrahydroxydiboron (B82485) as the boron source, offering a milder and more direct route from readily available starting materials. nih.gov Further refinement of this methodology, including the development of more active and robust catalyst systems, could significantly enhance the synthesis of this compound. Another sustainable strategy involves the Sandmeyer-type borylation of arylamines, which proceeds under catalyst-free conditions and utilizes environmentally benign reagents. organic-chemistry.orgorganic-chemistry.org This method, which involves the diazotization of an arylamine followed by borylation, presents a cost-effective and greener alternative to traditional routes. organic-chemistry.org

The quest for sustainability also extends to the use of alternative solvents and energy sources. Water, as a solvent, is being explored for borylation reactions, often in combination with micellar catalysis to facilitate the reaction between organic substrates and inorganic boron reagents. organic-chemistry.org Microwave-assisted synthesis is another area of active investigation, as it can significantly reduce reaction times and improve energy efficiency. researchgate.net

Table 1: Comparison of Synthetic Routes for Arylboronic Acids

MethodKey FeaturesAdvantagesChallenges
Grignard/Organolithium Use of stoichiometric organometallic reagents. nih.govWell-established, versatile.Harsh conditions, poor atom economy, waste generation. nih.gov
Palladium-Catalyzed Borylation Direct conversion of aryl halides. nih.govMilder conditions, improved atom economy. nih.govCatalyst cost and stability, potential for metal contamination.
Sandmeyer-type Borylation Catalyst-free reaction of arylamines. organic-chemistry.orgGreen, cost-effective, avoids heavy metals. organic-chemistry.orgLimited to amine precursors, potential for side reactions.
Micellar Catalysis in Water Use of surfactants to enable reactions in water. organic-chemistry.orgEnvironmentally benign solvent.Surfactant removal, potential for lower yields.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. researchgate.netReduced reaction times, improved energy efficiency. researchgate.netSpecialized equipment required, scalability can be a concern.

Expanding the Scope of Boronic Acid Catalysis for Challenging Transformations

Beyond their well-established role as coupling partners in Suzuki-Miyaura reactions, boronic acids, including this compound, are emerging as versatile catalysts for a range of challenging organic transformations. chemrxiv.org Future research will focus on expanding the catalytic applications of this class of compounds, particularly in reactions that are difficult to achieve with traditional catalysts.

One area of significant interest is the development of boronic acid-catalyzed amidation reactions. researchgate.net These reactions offer a direct and atom-economical route to amides from carboxylic acids and amines, avoiding the need for pre-activation of the carboxylic acid. researchgate.net Research is focused on designing more active boronic acid catalysts, potentially with electron-withdrawing groups to enhance their Lewis acidity, to broaden the substrate scope and improve reaction efficiency. researchgate.net

The asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where boronic acid catalysis is showing great promise. researchgate.net Chiral boronic acids can act as catalysts in these reactions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The development of novel chiral boronic acid catalysts derived from or analogous to this compound could lead to new and efficient methods for the synthesis of enantiomerically enriched molecules.

Furthermore, the unique electronic properties of arylboronic acids can be harnessed for photoredox catalysis. Photoinduced borylation reactions of aryl halides have been developed, where the boronic acid or its derivative participates in an electron transfer process. organic-chemistry.org Investigating the potential of this compound and related structures in novel photoredox catalytic cycles could open up new avenues for synthetic chemistry.

Table 2: Emerging Catalytic Applications of Arylboronic Acids

Catalytic TransformationRole of Boronic AcidPotential Advantages
Amidation Lewis acid catalyst activating the carboxylic acid. researchgate.netDirect, atom-economical, avoids stoichiometric activating agents. researchgate.net
Asymmetric Conjugate Addition Chiral Lewis acid catalyst controlling stereoselectivity. researchgate.netEnantioselective synthesis of complex molecules.
Photoredox Catalysis Electron donor/acceptor in photoinduced electron transfer. organic-chemistry.orgMild reaction conditions, novel reactivity patterns.
Ipso-hydroxylation Precursor to phenols under oxidative conditions. nih.govDirect conversion of boronic acids to valuable phenols.

The catalytic ipso-hydroxylation of arylboronic acids to phenols is another area of active research. nih.gov While this is a transformation of the boronic acid itself, the development of efficient catalytic systems for this process is crucial for synthetic applications where a phenol (B47542) moiety is desired. nih.gov

Advanced Applications in Functional Materials and Supramolecular Assemblies

The unique structural and electronic properties of this compound make it an attractive building block for the design and synthesis of advanced functional materials and supramolecular assemblies. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a property that is being extensively explored for the development of sensors, self-healing materials, and drug delivery systems.

In the realm of functional materials, incorporating this compound into polymer structures could lead to materials with tunable properties. For instance, boronic acid-containing polymers have been investigated as chemical sensors. mdpi.com The interaction of the boronic acid group with specific analytes, such as sugars or other diols, can induce a measurable change in the material's properties, such as fluorescence or conductivity. The specific substitution pattern of this compound could influence the sensitivity and selectivity of such sensors.

Supramolecular chemistry offers another exciting frontier for the application of this compound. The reversible nature of the boronate ester linkage allows for the construction of dynamic and responsive supramolecular assemblies. These assemblies can range from simple dimeric structures to complex, multi-component architectures. The butoxy and chloro substituents on the phenyl ring of this compound can be used to control the solubility, stability, and self-assembly behavior of these supramolecular structures.

Furthermore, the integration of this compound into extended π-conjugated systems is a promising strategy for creating novel organic electronic materials. The boron atom can influence the electronic properties of these materials, potentially leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). Research in this area would involve the synthesis of larger, more complex molecules and polymers incorporating the this compound unit and the characterization of their photophysical and electronic properties.

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of molecules with specific functions. In the context of this compound, computational tools can be employed to predict its properties and guide the synthesis of new derivatives for targeted applications.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of this compound, including its Lewis acidity, which is a key parameter for its catalytic activity. researchgate.net By computationally screening a library of virtual derivatives with different substituents, researchers can identify promising candidates for enhanced catalytic performance before embarking on their synthesis. This in silico approach can save significant time and resources in the laboratory.

For applications in materials science, computational modeling can be used to predict the self-assembly behavior of molecules containing the this compound moiety. Molecular dynamics simulations can provide insights into the formation and stability of supramolecular structures, guiding the design of materials with desired morphologies and properties. Similarly, the electronic and photophysical properties of potential organic electronic materials incorporating this boronic acid can be calculated to assess their suitability for specific applications.

The integration of computational design is not limited to predicting properties. It can also aid in the development of new synthetic routes. For example, computational studies can be used to elucidate reaction mechanisms and identify potential transition states, providing valuable information for optimizing reaction conditions and improving yields. By combining the predictive power of computational chemistry with the practical execution of experimental synthesis, the development of novel applications for this compound can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for (3-Butoxy-5-chlorophenyl)boronic acid, and how do reaction conditions influence yield and purity?

The synthesis of arylboronic acids typically involves Miyaura borylation or palladium-catalyzed cross-coupling. For this compound, a plausible route involves halogen-metal exchange followed by trapping with a borate ester. A similar compound, (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid, was synthesized via sequential alkoxylation and halogenation steps, with brominated intermediates reacting under Suzuki conditions . Key factors include:

  • Temperature control : Reactions at 60–80°C minimize side products.
  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ improves coupling efficiency.
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Q. How does the electronic environment of substituents (butoxy, chloro) affect reactivity in Suzuki-Miyaura cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity of the aryl ring, accelerating oxidative addition with Pd catalysts. The butoxy group (-OBu) acts as an electron donor via resonance, which may stabilize intermediates but reduce reaction rates. Substituent positioning (meta vs. para) also impacts steric accessibility. Comparative studies on halogenated boronic acids show that steric hindrance from bulky groups (e.g., butoxy) requires higher catalyst loading (5–10 mol%) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm for -B(OH)₂).
  • Mass spectrometry (MS) : High-resolution LC-MS/MS in MRM mode detects trace impurities (e.g., unreacted halides) at <1 ppm levels .
  • X-ray crystallography : Resolves steric effects of substituents in solid-state structures.

Q. How can boronic acid-diol binding kinetics be measured, and what insights do they provide for sensor design?

Stopped-flow fluorescence assays quantify binding rates (kₒₙ/kₒff) with diols like fructose or glucose. For this compound, the bulky substituents may slow kₒₙ by sterically hindering diol access. Thermodynamic binding constants (Kₐ) correlate with kₒₙ/kₒff ratios, as shown in studies with isoquinolinylboronic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for boronic acid-diol interactions?

Discrepancies often arise from pH, solvent polarity, or competing equilibria (e.g., boronate vs. free boronic acid). To standardize measurements:

  • Use buffered aqueous solutions (pH 7.4) with ionic strength controls.
  • Validate via isothermal titration calorimetry (ITC) and NMR titrations.
  • Compare kinetic data (stopped-flow) with thermodynamic models to identify rate-limiting steps .

Q. What strategies improve low yields in cross-coupling reactions involving sterically hindered boronic acids?

  • Microwave-assisted synthesis : Reduces reaction time and side-product formation.
  • Pre-activation : Convert boronic acid to trifluoroborate salts for enhanced stability.
  • Ligand engineering : Bulky ligands like SPhos or RuPhos enhance Pd catalyst turnover .

Q. How can photoresponsive systems leverage this compound for dynamic covalent chemistry?

Azobenzene-boronic acid hybrids enable light-controlled diol binding. Irradiation at 450 nm induces E→Z isomerization, altering steric/electronic profiles and binding affinity. For the target compound, coupling with azobenzene derivatives could enable reversible glucose sensing in hydrogels .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Docking simulations : Screen against enzyme targets (e.g., β-lactamases) using boronic acid as a transition-state mimic.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
  • MD simulations : Assess membrane permeability and binding kinetics in physiological environments .

Q. How can LC-MS/MS methodologies be optimized to detect genotoxic impurities in boronic acid-based drug candidates?

  • Derivatization-free protocols : Use triple quadrupole MS in MRM mode with ESI⁻ ionization for underivatized acids.
  • Column selection : HILIC columns improve retention for polar boronic acids.
  • Validation : Follow ICH guidelines for LOD (0.1 ppm) and LOQ (0.3 ppm) .

Q. What mechanistic insights guide the design of boronic acid-based tubulin polymerization inhibitors?

Structural analogs like combretastatin-boronic acid hybrids inhibit tubulin by mimicking cis-stilbene pharmacophores. For this compound, substituting hydroxyl groups with boronic acid enhances binding to β-tubulin’s colchicine site. Apoptosis assays (FACScan) and COMPARE analysis validate mechanism-specific activity .

Methodological Notes

  • Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., fluorescence quenching and ITC).
  • Safety protocols : Handle boronic acids under inert atmospheres to prevent oxidation; use PPE for neurotoxic byproducts .
  • Data repositories : Deposit synthetic protocols in platforms like ChemRxiv or PubChem for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.